molecular formula C9H4BrCl2N B109230 5-Bromo-1,3-dichloroisoquinoline CAS No. 1215767-89-7

5-Bromo-1,3-dichloroisoquinoline

Cat. No. B109230
M. Wt: 276.94 g/mol
InChI Key: MXMAGOOGDCWION-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloroisoquinoline is a chemical compound with the linear formula C9H4BrCl2N . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dichloroisoquinoline consists of a central isoquinoline ring, with bromine and chlorine substituents at the 5 and 1,3 positions respectively . The molecular formula is C9H4BrCl2N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1,3-dichloroisoquinoline include a molecular weight of 276.94 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided .

Scientific Research Applications

Chemical Synthesis and Ligand Formation

5-Bromo-1,3-dichloroisoquinoline is a valuable intermediate in chemical synthesis, offering diverse applications in the preparation of complex organic compounds. It is instrumental in the Friedländer synthesis for incorporating bromoquinoline into novel chelating ligands, leading to derivatives with high emission quantum yields. This approach is significant for developing optical materials and sensors (Hu, Zhang, & Thummel, 2003).

Drug Discovery Intermediate

In drug discovery, 5-Bromo-1,3-dichloroisoquinoline derivatives play a crucial role as intermediates. For instance, they are used in synthesizing PI3K/mTOR inhibitors, showcasing the compound's importance in the development of cancer therapies. The optimization of synthetic methods for such intermediates underscores their value in medicinal chemistry (Lei et al., 2015).

Photochromic Materials

The compound's derivatives are explored for creating photochromic materials, such as spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], demonstrating its application in developing materials that change color in response to light. This property is particularly relevant for creating smart coatings and optical storage devices (Voloshin et al., 2008).

Process Chemistry and Synthesis Optimization

The optimization of synthetic routes for 5-Bromo-1,3-dichloroisoquinoline derivatives highlights its significance in process chemistry. By improving synthesis methods, researchers can enhance the efficiency and yield of drug intermediates, facilitating quicker development cycles for pharmaceuticals (Nishimura & Saitoh, 2016).

Antiviral and Cytotoxic Activities

Certain 5-Bromo-1,3-dichloroisoquinoline derivatives exhibit notable antiviral and cytotoxic activities. Such compounds have been synthesized and evaluated against various viruses, including HIV and HSV, indicating their potential in antiviral therapy. Additionally, their cytotoxicity against cancer cells further underscores their relevance in oncological research (Selvam et al., 2010).

Chiral Complex Formation

The versatility of 5-Bromo-1,3-dichloroisoquinoline is also evident in its use for forming axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes. This application is significant in the field of organometallic chemistry, where such complexes can serve as catalysts in asymmetric synthesis, demonstrating the compound's utility beyond conventional organic synthesis (Grande-Carmona et al., 2015).

properties

IUPAC Name

5-bromo-1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMAGOOGDCWION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dichloroisoquinoline

Synthesis routes and methods

Procedure details

To a solution of 1,3-dichloroisoquinoline (1.0 g, 5.1 mmol) in CH3CN (25 mL) was added concentrated sulfuric acid (1.0 mL, 18 mmol), followed by N-bromosuccinimide (1.1 g, 6.1 mmol). The mixture was stirred at room temperature for 60 hours. The precipitate was collected by filtration, washed with water, then dried in air to afford the title compound: 1H NMR (500 MHz, CDCl3): δ 8.35 (d, J=9.0 Hz, 1H), 8.09 (s, 1H), 8.08 (d, J=9.0 Hz, 1H), 7.57 (t, J=8.0 Hz, 1H). LC6: 3.74 min. (M+H): 278.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

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